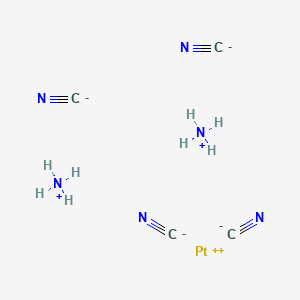![molecular formula C14H10 B14747578 Cyclohepta[f]indene CAS No. 270-19-9](/img/structure/B14747578.png)
Cyclohepta[f]indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohepta[f]indene is a polycyclic aromatic hydrocarbon characterized by a fused heptagon and benzene ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclohepta[f]indene can be synthesized through various methods, including cycloaddition reactions and rearrangement processes. One common approach involves the use of indole derivatives in cycloaddition reactions, which are atom-economical and considered green reactions . For instance, the reaction of 3-(indol-3-yl)maleimides with (indol-2-yl)methanols in the presence of p-TsOH in chloroform can yield functionalized this compound derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves multi-step processes that may include cyclization reactions, Cope rearrangement, and the use of gold-mediated energy transfer photocatalysis .
Análisis De Reacciones Químicas
Types of Reactions: Cyclohepta[f]indene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s aromatic nature and the presence of reactive sites on the heptagon and benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed for reduction reactions.
Substitution: Electrophilic substitution reactions can occur with reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound-1,2-dione, while reduction can produce this compound-1-ol.
Aplicaciones Científicas De Investigación
Cyclohepta[f]indene has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of cyclohepta[f]indene and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives inhibit protein kinase C and tyrosine kinase, leading to cytotoxic effects against cancer cells . The compound’s aromatic structure allows it to interact with DNA and proteins, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Cyclohepta[b]indole: Characterized by a fused heptagon and indole ring, used in natural products and pharmaceuticals.
Cyclohepta[e]indene: Another polycyclic aromatic hydrocarbon with a different ring fusion pattern.
Propiedades
Número CAS |
270-19-9 |
|---|---|
Fórmula molecular |
C14H10 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
cyclohepta[f]indene |
InChI |
InChI=1S/C14H10/c1-2-5-11-9-13-7-4-8-14(13)10-12(11)6-3-1/h1-10H |
Clave InChI |
ANKFFAQPLQMBKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C=CC=C3C=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide](/img/structure/B14747507.png)
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol](/img/structure/B14747523.png)
![[(8S,9R,10S,11S,13S,14S,17S)-9-chloro-11-fluoro-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14747525.png)
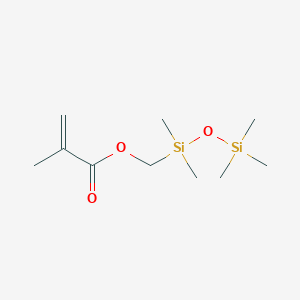
![2-{[(Benzyloxy)carbonyl]amino}phenyl acetate](/img/structure/B14747533.png)
![2,3,8,10-Tetrahydroxy-9,11-bis(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran-7-one](/img/structure/B14747537.png)
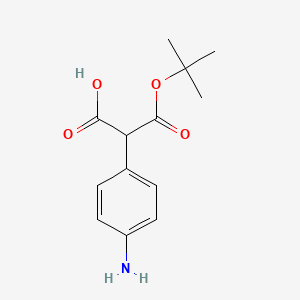
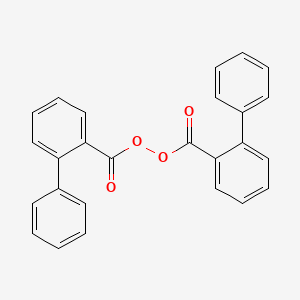
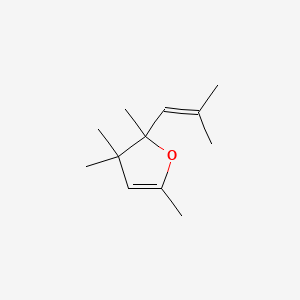

![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-12,13-dihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,1](/img/structure/B14747564.png)
